

An In-Depth Technical Guide to 2-(2-Bromoethoxy)anisole

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Compound of Interest

Compound Name: 2-(2-Bromoethoxy)anisole

Cat. No.: B1271189

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(2-Bromoethoxy)anisole**, a key organic intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis, reactivity profile, applications in drug development, and essential safety information.

Core Properties of 2-(2-Bromoethoxy)anisole

2-(2-Bromoethoxy)anisole, also known as 1-(2-Bromoethoxy)-2-methoxybenzene, is an aromatic ether with the CAS Number 4463-59-6.^[1] Its structure features a methoxy group and a bromoethoxy group attached to a benzene ring at positions 1 and 2, respectively. This bifunctional nature makes it a versatile reagent in organic synthesis.

The quantitative properties of **2-(2-Bromoethoxy)anisole** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	4463-59-6	[1] [2] [3]
Molecular Formula	C ₉ H ₁₁ BrO ₂	[1]
Molecular Weight	231.09 g/mol	[3] [4]
Appearance	Colorless to pale yellow liquid / Pale Beige Solid	[1]
Melting Point	43-45 °C	ChemBK
Boiling Point	258-260 °C (at 760 Torr); 135- 140 °C (at 7 Torr)	[1]
Density	1.382 ± 0.06 g/cm ³ (Predicted)	ChemBK
Flash Point	114 °C	ChemBK
Solubility	Slightly soluble in Chloroform and Methanol	ChemBK
InChI Key	PBRPKYRJVDJZTF- UHFFFAOYSA-N	[4] [5]

Synthesis and Experimental Protocols

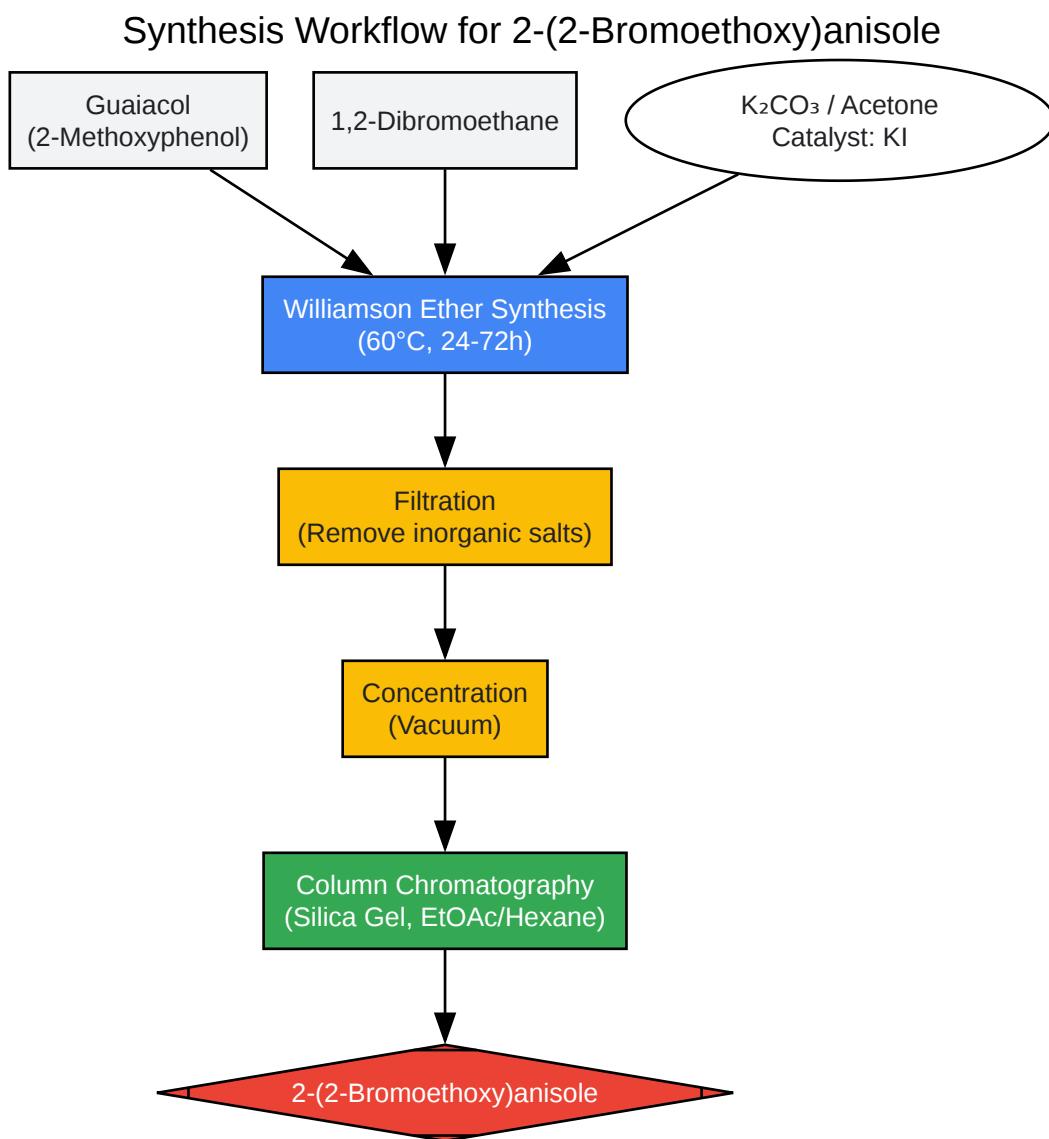
The primary route for synthesizing **2-(2-Bromoethoxy)anisole** is through the Williamson ether synthesis, reacting guaiacol (2-methoxyphenol) with an excess of 1,2-dibromoethane.

This protocol details a general method for the synthesis of **2-(2-Bromoethoxy)anisole**.[\[2\]](#)

- Materials and Reagents:

- Guaiacol (2-methoxyphenol)
- 1,2-Dibromoethane
- Acetone (anhydrous)
- Potassium carbonate (K₂CO₃), finely ground

- Potassium iodide (KI), catalytic amount
- Ethyl acetate
- Hexane
- Silica gel for column chromatography
- Procedure:
 - Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve guaiacol (0.08 mol) and potassium carbonate (0.04 mol) in 30 mL of anhydrous acetone.
 - Addition of Alkylating Agent: In a separate flask, dissolve 1,2-dibromoethane (0.02 mol) in 40 mL of acetone. Add this solution dropwise to the stirring mixture of guaiacol and potassium carbonate.
 - Catalysis and Reflux: Add a catalytic amount of potassium iodide (0.3 mmol) to the reaction mixture. Heat the mixture to 60 °C and allow it to stir for 24-72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the inorganic residue (potassium salts) by filtration.
 - Concentration: Concentrate the organic phase (filtrate) under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purification: Purify the crude product by silica gel column chromatography. Elute with an ethyl acetate/hexane mixed solvent system to yield pure **2-(2-Bromoethoxy)anisole**.[\[2\]](#)



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Caption: Synthesis workflow for **2-(2-Bromoethoxy)anisole**.

Reactivity Profile

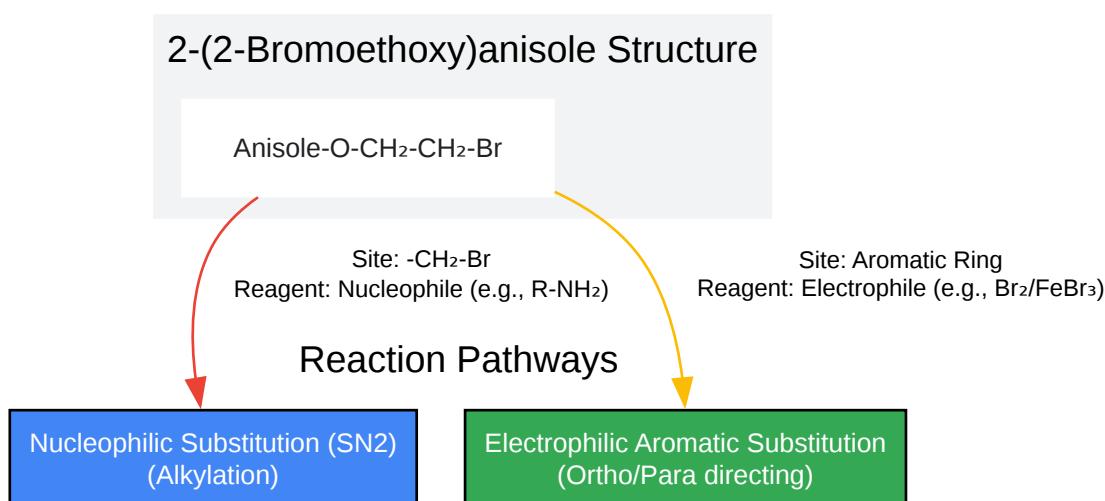
The reactivity of **2-(2-Bromoethoxy)anisole** is governed by its two primary functional components: the alkyl bromide and the substituted aromatic ring.

- Alkyl Bromide Moiety: The bromoethoxy group is an excellent electrophilic site. The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows **2-(2-Bromoethoxy)anisole** to act as an effective alkylating agent in S_N2

reactions, transferring the 2-(o-methoxyphenoxy)ethyl group to various nucleophiles such as amines, phenols, and thiols.[6]

- Anisole Ring Moiety: The methoxy group (-OCH₃) on the benzene ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution.[7] Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur primarily at the positions ortho and para to the methoxy group (positions 4 and 6). The steric hindrance from the adjacent ethoxy group may favor substitution at the para position.

Reactivity Profile of 2-(2-Bromoethoxy)anisole



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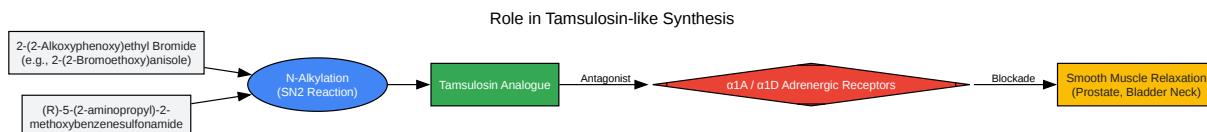
Caption: Dual reactivity sites of **2-(2-Bromoethoxy)anisole**.

Applications in Drug Development

2-(2-Bromoethoxy)anisole serves primarily as a building block and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1]

Its structural motif is found in drugs like Tamsulosin, an α_1 -adrenergic receptor antagonist used to treat benign prostatic hyperplasia.[8][9] The key intermediate in many Tamsulosin syntheses is 2-(2-ethoxyphenoxy)ethyl bromide, a closely related analogue.[8] **2-(2-Bromoethoxy)anisole** can be used to synthesize variations of such compounds for structure-activity relationship (SAR) studies. It has also been identified as a Tamsulosin impurity, making

its synthesis and characterization relevant for quality control in drug manufacturing. Furthermore, some sources suggest its potential use as an HIV inhibitor, though this application is less documented.[2]



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Caption: Contextual workflow of intermediates in drug synthesis.

Predicted Spectroscopic Data

While experimental spectra for **2-(2-Bromoethoxy)anisole** are not readily available in public databases, its spectral characteristics can be predicted based on its structure and data from analogous compounds like 2-bromoanisole.[10][11][12]

- **¹H NMR:** The spectrum would show characteristic signals for the aromatic protons (multiplets in the δ 6.8-7.5 ppm range), two triplets for the ethoxy protons (-O-CH₂- and -CH₂-Br) between δ 3.5-4.5 ppm, and a singlet for the methoxy protons (-OCH₃) around δ 3.8 ppm.
- **¹³C NMR:** The spectrum would display four distinct signals for the aromatic carbons, signals for the two ethoxy carbons, and a signal for the methoxy carbon.
- **IR Spectroscopy:** Key absorption bands would include C-O stretching for the aryl-alkyl ether and the anisole moiety, C-H stretching for the aromatic and aliphatic groups, and C-Br stretching at lower wavenumbers.
- **Mass Spectrometry:** The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.[13] Common fragmentation pathways would likely involve the cleavage of the C-Br bond and the ether linkages.

Safety and Handling

2-(2-Bromoethoxy)anisole is classified as a harmful and irritant compound.[[1](#)]

- Hazards:
 - H302: Harmful if swallowed.
 - H412: Harmful to aquatic life with long-lasting effects.
 - May cause irritation to the eyes, skin, and respiratory system.[[1](#)]
- Safety Precautions:
 - S22: Do not breathe dust.[[1](#)]
 - S61: Avoid release to the environment. Refer to special instructions/safety data sheets.[[1](#)]
 - Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling. Operations should be conducted in a well-ventilated fume hood.

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